molecular formula C46H66O12 B14267178 Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate CAS No. 164018-89-7

Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate

Cat. No.: B14267178
CAS No.: 164018-89-7
M. Wt: 811.0 g/mol
InChI Key: BNBAABHGXCVXTP-UHFFFAOYSA-N
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Description

Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[66202,709,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate typically involves multi-step organic reactions. The starting materials often include aromatic compounds and aliphatic chains, which undergo cyclization and esterification reactions under controlled conditions. Common reagents used in the synthesis include strong acids or bases, catalysts, and solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure adjustments, and the use of advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ester groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and ether groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

164018-89-7

Molecular Formula

C46H66O12

Molecular Weight

811.0 g/mol

IUPAC Name

tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate

InChI

InChI=1S/C46H66O12/c1-7-9-11-13-15-17-19-21-23-25-27-55-45-37-29-33(41(47)51-3)35(43(49)53-5)31-39(37)46(58-57-45,56-28-26-24-22-20-18-16-14-12-10-8-2)40-32-36(44(50)54-6)34(30-38(40)45)42(48)52-4/h29-32H,7-28H2,1-6H3

InChI Key

BNBAABHGXCVXTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC12C3=C(C=C(C(=C3)C(=O)OC)C(=O)OC)C(C4=C1C=C(C(=C4)C(=O)OC)C(=O)OC)(OO2)OCCCCCCCCCCCC

Origin of Product

United States

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